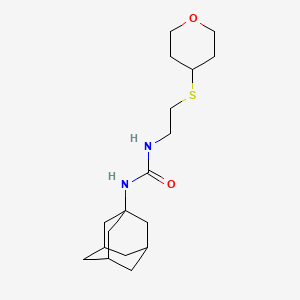
1-((3s,5s,7s)-adamantan-1-yl)-3-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((3s,5s,7s)-adamantan-1-yl)-3-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. The compound is known for its unique structure and properties that make it a promising candidate for various applications in the field of medicine.
Wirkmechanismus
The mechanism of action of 1-((3s,5s,7s)-adamantan-1-yl)-3-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)urea is not fully understood. However, it is believed to work by inhibiting certain enzymes and proteins that are involved in various cellular processes. This inhibition leads to the suppression of various pathological conditions such as viral infections, tumor growth, and inflammation.
Biochemical and Physiological Effects:
Studies have shown that 1-((3s,5s,7s)-adamantan-1-yl)-3-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)urea has a number of biochemical and physiological effects. These include the inhibition of viral replication, the suppression of tumor growth, and the reduction of inflammation. The compound has also been found to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-((3s,5s,7s)-adamantan-1-yl)-3-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)urea is its ability to selectively target specific enzymes and proteins. This makes it a promising candidate for the development of targeted therapies for various diseases. However, one of the limitations of the compound is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the research and development of 1-((3s,5s,7s)-adamantan-1-yl)-3-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)urea. These include:
1. Further investigation into the compound's mechanism of action and its potential targets.
2. Development of new synthetic routes for the compound to improve its yield and purity.
3. Exploration of the compound's potential in treating other neurological disorders such as Huntington's disease and multiple sclerosis.
4. Investigation of the compound's potential in combination with other drugs for enhanced therapeutic effects.
5. Development of new formulations of the compound to improve its solubility and bioavailability.
Conclusion:
1-((3s,5s,7s)-adamantan-1-yl)-3-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)urea is a promising compound with numerous potential applications in the field of medicine. Its unique structure and properties make it a promising candidate for the development of targeted therapies for various diseases. Further research is needed to fully understand its mechanism of action and to explore its potential in treating other diseases.
Synthesemethoden
The synthesis of 1-((3s,5s,7s)-adamantan-1-yl)-3-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)urea involves the reaction of 1-adamantylamine with 2-bromoethyl tetrahydro-2H-pyran-4-thiol in the presence of a base such as potassium carbonate. The resulting product is then treated with isocyanate to form the final compound.
Wissenschaftliche Forschungsanwendungen
1-((3s,5s,7s)-adamantan-1-yl)-3-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)urea has been extensively studied for its potential as a therapeutic agent. It has been found to exhibit antiviral, antitumor, and anti-inflammatory properties. The compound has also been investigated for its potential in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
1-(1-adamantyl)-3-[2-(oxan-4-ylsulfanyl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O2S/c21-17(19-3-6-23-16-1-4-22-5-2-16)20-18-10-13-7-14(11-18)9-15(8-13)12-18/h13-16H,1-12H2,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHKBQEGBWDJVRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1SCCNC(=O)NC23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Adamantan-1-yl)-1-[2-(oxan-4-ylsulfanyl)ethyl]urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

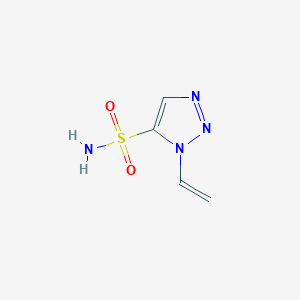
![[(S)-Amino(phenyl)methyl]phosphonic acid;hydrochloride](/img/structure/B2815578.png)

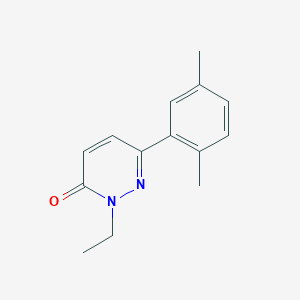

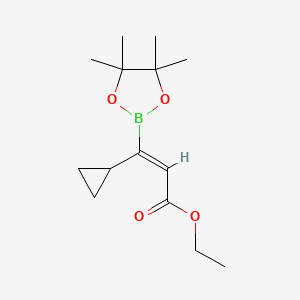
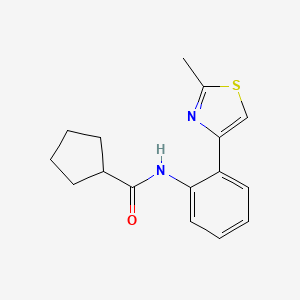
![6-(m-tolylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2815588.png)
![(Z)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2815589.png)
![1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenylethanone](/img/structure/B2815590.png)
![1,4'-dimethyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinoline]](/img/structure/B2815591.png)
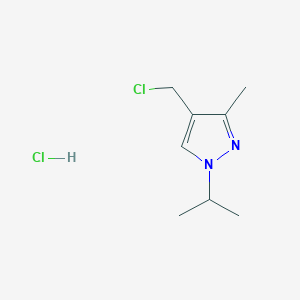

![4-ethoxy-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B2815597.png)